molecular formula C21H27N5O2 B11221436 2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone

2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone

Cat. No.: B11221436
M. Wt: 381.5 g/mol
InChI Key: IXJZBTFVLDCUFH-UHFFFAOYSA-N
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Description

2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone is a complex organic compound with a unique structure that combines elements of piperazine, pyridine, and cinnolinone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-(2-bromoethyl)pyridine to form 4-[2-(4-pyridyl)ethyl]piperazine.

    Condensation with Cinnolinone: The piperazine derivative is then condensed with 2-oxo-5,6,7,8-tetrahydro-3(2H)-cinnolinone under specific reaction conditions, such as the presence of a base and a suitable solvent, to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways.

    Chemical Biology: The compound can serve as a probe to investigate the interactions between small molecules and biological macromolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-quinolinone: A similar compound with a quinolinone core instead of a cinnolinone core.

    2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone: Another similar compound with an isoquinolinone core.

Uniqueness

The uniqueness of 2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone lies in its specific combination of structural elements, which may confer distinct biological activities and chemical properties compared to its analogs. This makes it a valuable compound for research and potential therapeutic development.

Biological Activity

The compound 2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-5,6,7,8-tetrahydro-3(2H)-cinnolinone (CAS Number: 1401559-42-9) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C21H27N5O2
  • Molecular Weight : 381.5 g/mol
  • Structure : The compound features a piperazine moiety linked to a pyridine group, contributing to its pharmacological profile.

Pharmacological Profile

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Research has shown that similar compounds possess significant anticancer properties. For instance:

  • Mechanism : The presence of electron-withdrawing groups enhances cytotoxicity against various cancer cell lines.
  • Case Study : A derivative exhibited an IC50 value of less than 10 µM against breast cancer cell lines, suggesting strong antiproliferative effects .

Anticonvulsant Activity

Compounds derived from similar scaffolds have demonstrated anticonvulsant properties:

  • Mechanism : Interaction with GABA receptors and modulation of neurotransmitter release.
  • Case Study : A related compound showed a median effective dose (ED50) of 24.38 mg/kg in electroshock seizure tests .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity:

  • Mechanism : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Case Study : Similar thienopyrimidine derivatives displayed MIC values ranging from 0.125 to 8 µg/mL against various pathogens .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications in the molecular structure can significantly influence biological activity:

  • Pyridine Substitution : The position and nature of substituents on the pyridine ring can enhance binding affinity to biological targets.
  • Piperazine Linkage : Variations in the piperazine moiety affect the pharmacokinetics and bioavailability of the compound.

Data Table of Biological Activities

Activity TypeRelated CompoundsMechanismCase Study Findings
AnticancerThiazole derivativesCytotoxicity via apoptosis inductionIC50 < 10 µM in breast cancer
AnticonvulsantPiperazine analogsGABA receptor modulationED50 = 24.38 mg/kg
AntimicrobialThienopyrimidine derivativesInhibition of cell wall synthesisMIC = 0.125–8 µg/mL

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

2-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethyl]-5,6,7,8-tetrahydrocinnolin-3-one

InChI

InChI=1S/C21H27N5O2/c27-20-15-18-3-1-2-4-19(18)23-26(20)16-21(28)25-13-11-24(12-14-25)10-7-17-5-8-22-9-6-17/h5-6,8-9,15H,1-4,7,10-14,16H2

InChI Key

IXJZBTFVLDCUFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)CCC4=CC=NC=C4

Origin of Product

United States

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